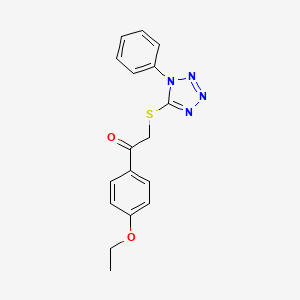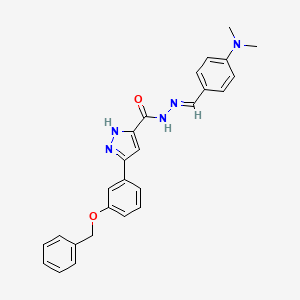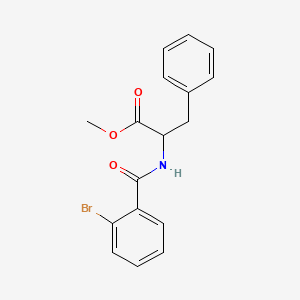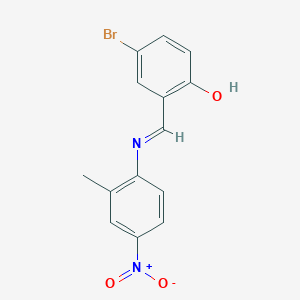![molecular formula C16H12BrN3OS2 B15081197 2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15081197.png)
2-(1,3-benzothiazol-2-ylthio)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to an acetohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Thioether Formation: The benzothiazole is then reacted with an appropriate alkyl halide to form the thioether linkage.
Hydrazide Formation: The thioether is further reacted with hydrazine hydrate to form the acetohydrazide.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 3-bromobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its ability to modulate glucose levels.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in antidiabetic research, it has been shown to interact with enzymes involved in glucose metabolism, thereby modulating blood sugar levels . The compound’s benzothiazole moiety is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone
- 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness
2-(1,3-benzothiazol-2-ylthio)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide is unique due to its specific combination of a benzothiazole moiety with a Schiff base and a bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H12BrN3OS2 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrN3OS2/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-22-16-19-13-6-1-2-7-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
Clé InChI |
JRWYAXDYIPBKFH-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15081121.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)

![2-phenyl-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]acetamide](/img/structure/B15081159.png)
![5-(4-Bromophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081165.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081168.png)
![4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B15081180.png)

![5-(4-Bromophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081186.png)

![7,9-Dichloro-5-(2-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B15081203.png)


